molecular formula C11H18Cl2N2 B7806955 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride

3-(Isoindolin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B7806955
M. Wt: 249.18 g/mol
InChI Key: KDJWINGKYLVIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isoindolin-2-yl)propan-1-amine dihydrochloride: is a chemical compound with the molecular formula C11H16N2.2ClH. It is known for its unique structure, which includes an isoindoline moiety linked to a propylamine chain. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of isoindoline with a suitable propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride is investigated for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development .

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly in the design of new pharmaceuticals targeting specific diseases or conditions .

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13;;/h1-2,4-5H,3,6-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJWINGKYLVIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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